N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide
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Overview
Description
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide typically involves the reaction of N,N-dimethylbutanamide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the boron-carbon bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-containing alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions. Additionally, the dioxaborolane ring can stabilize reactive intermediates, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a butanamide group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a benzamide group instead of a butanamide group.
Uniqueness
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide is unique due to its specific combination of a dioxaborolane ring and a butanamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
Properties
Molecular Formula |
C12H24BNO3 |
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Molecular Weight |
241.14 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamide |
InChI |
InChI=1S/C12H24BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-8-10(15)14(5)6/h7-9H2,1-6H3 |
InChI Key |
VKMKJXVWTAYNJZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N(C)C |
Origin of Product |
United States |
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